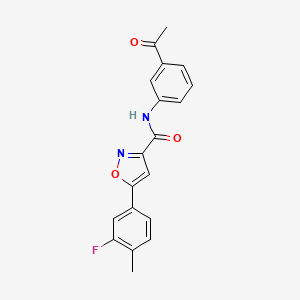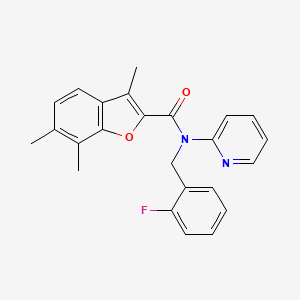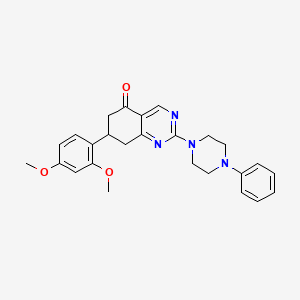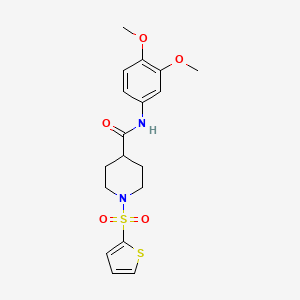![molecular formula C20H21N3O4 B11346157 N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11346157.png)
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-méthoxy-3-méthylphényl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide est un composé organique complexe avec des applications potentielles dans divers domaines scientifiques. Ce composé présente une structure unique qui comprend un cycle oxadiazole, connu pour sa stabilité et sa polyvalence dans les réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[4-(4-méthoxy-3-méthylphényl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle oxadiazole, suivie de l'introduction des groupes méthoxy et méthyle sur le cycle phényle. L'étape finale implique la fixation de la partie propoxybenzamide. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont cruciales pour la synthèse réussie de ce composé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Des techniques telles que les réacteurs à écoulement continu et la synthèse automatisée peuvent être utilisées pour mettre à l'échelle efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(4-méthoxy-3-méthylphényl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium, les agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, y compris la température, le pH et le choix du solvant, jouent un rôle important dans la détermination du résultat de ces réactions.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents oxydes, tandis que la réduction peut produire diverses formes réduites du composé.
Applications de la recherche scientifique
N-[4-(4-méthoxy-3-méthylphényl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé peut être utilisé dans des dosages biochimiques pour étudier les interactions enzymatiques et les processus cellulaires.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N-[4-(4-méthoxy-3-méthylphényl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle oxadiazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Les groupes méthoxy et méthyle sur le cycle phényle peuvent améliorer l'affinité de liaison et la spécificité du composé. La partie propoxybenzamide peut contribuer à la solubilité et à la stabilité du composé.
Applications De Recherche Scientifique
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and methyl groups on the phenyl ring can enhance the compound’s binding affinity and specificity. The propoxybenzamide moiety may contribute to the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide N-[2,3-dibromo-4-(4-méthoxy-3-méthylphényl)-4-oxobutanoyl]anthranilique : Ce composé partage une structure de cycle phényle similaire mais diffère dans ses groupes fonctionnels et sa réactivité globale.
N,N'-Bis(9-phényl-9-xanthényl)butane-1,4-diamine : Un autre composé avec une structure cyclique complexe, utilisé dans différentes applications.
Unicité
N-[4-(4-méthoxy-3-méthylphényl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide est unique en raison de sa combinaison d'un cycle oxadiazole avec des groupes méthoxy, méthyle et propoxybenzamide. Cette structure unique confère des propriétés chimiques et physiques spécifiques, ce qui la rend précieuse pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C20H21N3O4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-4-11-26-16-8-5-14(6-9-16)20(24)21-19-18(22-27-23-19)15-7-10-17(25-3)13(2)12-15/h5-10,12H,4,11H2,1-3H3,(H,21,23,24) |
Clé InChI |
UKFSABHHANQBIL-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-fluorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B11346074.png)

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346090.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11346093.png)


![7-(4-fluorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11346112.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346122.png)

![2-(2-fluorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide](/img/structure/B11346132.png)

![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11346142.png)
